2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
CAS No.: 849616-63-3
Cat. No.: VC4498743
Molecular Formula: C19H12F3N3O4
Molecular Weight: 403.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849616-63-3 |
|---|---|
| Molecular Formula | C19H12F3N3O4 |
| Molecular Weight | 403.317 |
| IUPAC Name | 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H12F3N3O4/c20-19(21,22)29-12-7-5-11(6-8-12)24-15(26)9-25-10-23-16-13-3-1-2-4-14(13)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) |
| Standard InChI Key | PPHZUXPDGFUKLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
The compound 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule belonging to the benzofuro-pyrimidine class, which is known for its potential pharmacological properties. This compound combines the structural features of benzofuran and pyrimidine, both of which are significant in medicinal chemistry due to their diverse biological activities.
Potential Applications
Benzofuro-pyrimidine derivatives are of interest in pharmaceutical research due to their potential as antitumor or antimicrobial agents. The incorporation of a trifluoromethoxy group may enhance certain biological activities, such as lipophilicity, which can affect drug distribution and efficacy.
Research Findings
While specific research findings on 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide are not available, related compounds have shown promise in biological assays. For instance, benzofuro-pyrimidine derivatives have been studied for their anticancer and antimicrobial properties.
Data Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume